molecular formula C10H12N2O B13326310 7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B13326310
M. Wt: 176.21 g/mol
InChI Key: RYJLAPJNSOXDGZ-UHFFFAOYSA-N
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Description

7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused pyrazolo-pyridine ring system with a cyclopropyl group attached, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydropyrazolo[1,5-a]pyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Cyclopropylpyrazole: Contains a similar cyclopropyl group but differs in the fused ring system.

    Pyrazolopyridine Derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.

Uniqueness

The presence of the cyclopropyl group in 7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one imparts unique steric and electronic effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C10H12N2O/c13-10-4-3-8(7-1-2-7)12-9(10)5-6-11-12/h5-8H,1-4H2

InChI Key

RYJLAPJNSOXDGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC(=O)C3=CC=NN23

Origin of Product

United States

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